molecular formula C9H11N3O2 B2677272 N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 903811-02-9

N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2677272
CAS No.: 903811-02-9
M. Wt: 193.206
InChI Key: NLRFOVKHYUWPTK-UHFFFAOYSA-N
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Description

N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide is a specialized oxalamide derivative intended for research applications in supramolecular and coordination chemistry. While specific studies on this exact molecule are limited, its structural features are closely related to a well-characterized class of N,N'-bis(pyridinyl)oxalamides, which are recognized in scientific literature for their utility as building blocks in the construction of functional molecular architectures . These compounds are valued for their ability to form well-defined supramolecular tapes and networks in the solid state, driven by conventional hydrogen-bonding interactions . The central oxalamide (C2N2O2) moiety often adopts a planar conformation, while the pyridyl and methyl groups provide distinct sites for molecular recognition and self-assembly . Researchers utilize such compounds to synthesize coordination polymers, as demonstrated with the related ligand N1,N2-Di(pyridin-4-yl)oxalamide, which can form complexes with metal ions like Cu(II) . This compound is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety information should be consulted before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-10-8(13)9(14)12-6-7-2-4-11-5-3-7/h2-5H,6H2,1H3,(H,10,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRFOVKHYUWPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Transformations of N1 Methyl N2 Pyridin 4 Ylmethyl Oxalamide

Established Synthetic Routes and Mechanistic Elucidation

Traditional synthetic routes to oxalamides provide a foundational understanding of the chemo-transformations required for producing N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide. These methods often involve the coupling of an oxalic acid derivative with the corresponding amines.

Amidation Strategies for Oxalamide Core Formation

The formation of the oxalamide core is the central transformation in the synthesis of this compound. Several classical and modern amidation strategies can be employed.

Acyl Chloride Method: A prevalent and conventional method involves the reaction of oxalyl chloride, formed from oxalic acid and a chlorinating agent like thionyl chloride, with the desired amines. nih.govrsc.orgfishersci.it To synthesize an unsymmetrical oxalamide, this reaction must be performed in a stepwise manner. First, oxalyl chloride would be reacted with one amine (e.g., methylamine) at a low temperature to form the mono-substituted intermediate, N-methyloxalamic acid chloride. Subsequently, the second amine, pyridin-4-ylmethylamine, is added to form the final product. The primary challenge is controlling the reaction to prevent the formation of symmetrical byproducts. A base, such as a tertiary amine or pyridine (B92270), is typically required to neutralize the HCl byproduct. fishersci.it

Oxalate (B1200264) Ester Aminolysis: Another common approach is the aminolysis of oxalate esters, such as diethyl oxalate. nih.govrsc.org This method can also be adapted for unsymmetrical products through sequential amine addition. Reacting diethyl oxalate with methylamine (B109427) would yield ethyl N-methyloxamate. This intermediate can then be isolated and subsequently reacted with pyridin-4-ylmethylamine to afford the target compound. This method is often preferred over the acyl chloride route as it avoids the use of highly reactive and corrosive reagents.

Coupling Reagent-Mediated Amidation: Drawing from peptide chemistry, various coupling reagents can facilitate the direct formation of amide bonds from oxalic acid and amines. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or carbonyldiimidazole (CDI) activate the carboxylic acid groups of oxalic acid, allowing for sequential reaction with methylamine and pyridin-4-ylmethylamine. ucl.ac.uk This approach offers mild reaction conditions but often generates stoichiometric amounts of waste from the coupling reagents. ucl.ac.uk

Incorporation of Pyridin-4-ylmethyl Moiety: Synthetic Approaches

The key precursor for introducing the pyridin-4-ylmethyl group is 4-(aminomethyl)pyridine (B121137), also known as 4-picolylamine. The synthesis of this intermediate is a critical step. One established route to synthesize aminopyridines involves the reduction of a corresponding nitropyridine derivative. For instance, 4-nitropyridine-N-oxide can be reduced using iron in the presence of mineral acids like sulfuric or hydrochloric acid to produce 4-aminopyridine (B3432731) in high yields. semanticscholar.org Further functionalization and reduction would be necessary to obtain 4-(aminomethyl)pyridine. A more direct synthesis involves the catalytic reduction of a cyanopyridine. For example, 2-chloro-4-cyanopyridine (B57802) can be subjected to catalytic reduction to yield 2-chloro-4-aminomethylpyridine. google.com A similar process starting from 4-cyanopyridine (B195900) would yield the required 4-(aminomethyl)pyridine.

Once 4-(aminomethyl)pyridine is obtained, it can be incorporated into the final molecule using the amidation strategies described previously, typically by reacting it with an activated N-methyloxalamic acid intermediate (e.g., the corresponding acid chloride or ester).

Role of Catalysis in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of oxalamide synthesis.

Metal-Based Catalysis: Ruthenium pincer complexes have been identified as highly effective catalysts for the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines to form oxalamides. nih.govrsc.org This reaction proceeds through an α-hydroxyamide intermediate and generates hydrogen gas as the only byproduct, representing a highly atom-economic route. nih.govrsc.org This method could be applied to synthesize mixed oxalamides, making it a viable, albeit advanced, option for the target compound. rsc.org Copper-based catalytic systems have also been shown to be effective in C-N cross-coupling reactions involving oxalamide ligands. acs.org Furthermore, palladium-catalyzed oxidative carbonylation of amines is another established, though less green, method for forming oxalamides. researchgate.net

Organocatalysis: Boronic acids have emerged as effective organocatalysts for the direct amidation of carboxylic acids and amines under mild conditions. sigmaaldrich.com This approach avoids the need for stoichiometric activating agents and represents a greener alternative to traditional coupling methods. The catalytic cycle is believed to involve the formation of an acylborate intermediate that facilitates the amidation.

Catalyst TypeReactionAdvantagesDisadvantages
Ruthenium Pincer Complexes Dehydrogenative coupling of ethylene glycol and aminesHigh atom economy (H₂ byproduct), sustainable nih.govresearchgate.netresearchgate.netRequires specific, advanced catalyst
Boronic Acids Direct amidation of carboxylic acids and aminesAvoids stoichiometric activators, mild conditions sigmaaldrich.comMay require molecular sieves to remove water
Palladium Complexes Oxidative carbonylation of aminesEstablished methodRequires an oxidant, less atom-economic researchgate.net
Copper Complexes C-N cross-couplingEffective for specific amine couplings acs.orgScope may be limited

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. Green chemistry and flow chemistry are at the forefront of these innovations, offering significant advantages for the synthesis of molecules like this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be made more sustainable by applying these principles.

Atom Economy: The most significant green advancement in oxalamide synthesis is the development of catalytic acceptorless dehydrogenative coupling, which has a high atom economy. nih.govresearchgate.net Unlike traditional methods that use oxalyl chloride or coupling reagents and generate significant salt or organic waste, this method produces only hydrogen gas. nih.govucl.ac.uk

Safer Solvents and Reagents: A key principle of green chemistry is the use of less hazardous solvents. Many traditional amidation reactions use chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents like dimethylformamide (DMF). ucl.ac.uk Research into enzymatic amidation has shown that greener solvents like cyclopentyl methyl ether can be effectively used. nih.gov Replacing hazardous reagents like oxalyl chloride with direct catalytic amidation methods also aligns with green chemistry principles. ucl.ac.uksigmaaldrich.com

Biocatalysis: Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed as biocatalysts for the direct coupling of carboxylic acids and amines. nih.gov This enzymatic approach is highly efficient, operates under mild conditions, avoids the need for additives, and can be performed in green solvents, offering a highly sustainable route to amide bond formation. nih.govrsc.org

Green ApproachPrinciple AppliedApplication to SynthesisKey Benefit
Dehydrogenative Coupling Atom Economy, Waste PreventionSynthesis from ethylene glycol and amines nih.govH₂ is the only byproduct
Biocatalysis (e.g., CALB) Use of Renewable Feedstocks, CatalysisDirect amidation of oxalic acid and amines nih.govMild conditions, high selectivity, biodegradable catalyst
Boronic Acid Catalysis CatalysisDirect amidation without stoichiometric activators sigmaaldrich.comReduces waste from coupling agents
Use of Greener Solvents Safer Solvents & AuxiliariesReplacing DCM/DMF with solvents like CPME nih.govReduced environmental impact and process hazards

Flow Chemistry and Continuous Reactor Approaches

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. nih.govscispace.com

The synthesis of this compound is well-suited for a flow chemistry approach. Amide bond formation, a cornerstone of this synthesis, has been extensively studied in continuous-flow systems. nih.govresearchgate.net Highly reactive intermediates, such as the N-methyloxalamic acid chloride, can be generated and immediately consumed in a subsequent reactor segment, minimizing decomposition and improving safety. scispace.com

A potential flow setup could involve pumping a solution of an activated oxalic acid derivative (e.g., oxalyl chloride or an active ester) to a T-mixer where it combines with a stream of methylamine. The resulting intermediate would then flow into a second reactor coil or packed bed where it is mixed with a stream of pyridin-4-ylmethylamine to complete the synthesis. rsc.orgresearchgate.net The precise control over reaction time and temperature afforded by flow reactors would be critical in minimizing the formation of symmetrical side products. Furthermore, the integration of solid-supported catalysts or reagents within packed-bed reactors can simplify purification and facilitate a more sustainable, continuous production process. nih.gov

Regioselectivity and Stereoselectivity Control

Regioselectivity: The synthesis of an unsymmetrical oxalamide such as this compound necessitates a regioselective approach to introduce the two different amine fragments, methylamine and 4-(aminomethyl)pyridine, onto the oxalyl backbone. A common and effective strategy involves a two-step process starting from a mono-functionalized oxalic acid derivative.

One plausible route begins with the reaction of a monoester-monoacid chloride of oxalic acid, such as ethyl oxalyl chloride, with one of the amines. For instance, reacting ethyl oxalyl chloride with 4-(aminomethyl)pyridine would yield ethyl N-(pyridin-4-ylmethyl)oxamate. Subsequent amidation of the remaining ester group with methylamine would then produce the desired this compound. The reverse sequence, starting with methylamine followed by 4-(aminomethyl)pyridine, is also a viable pathway. The choice of sequence may be guided by the relative nucleophilicity and steric hindrance of the amines, as well as the solubility and stability of the intermediates.

Another established method for synthesizing unsymmetrical oxalamides involves the use of a coupling agent to facilitate the sequential formation of the two amide bonds. This could involve activating oxalic acid monomethyl ester with a carbodiimide (B86325) reagent, followed by reaction with 4-(aminomethyl)pyridine.

The table below outlines a potential regioselective synthetic approach.

StepReactant 1Reactant 2Reagent/SolventIntermediate/Product
1Oxalyl chlorideEthanolPyridine, THFEthyl oxalyl chloride
2Ethyl oxalyl chloride4-(aminomethyl)pyridineTriethylamine, DCMEthyl N-(pyridin-4-ylmethyl)oxamate
3Ethyl N-(pyridin-4-ylmethyl)oxamateMethylamineMethanolThis compound

Stereoselectivity: The issue of stereoselectivity is not applicable to the synthesis of this compound as the molecule does not possess any chiral centers. If chiral starting materials were to be used for derivatization, for example, by introducing a chiral substituent on the pyridine ring or by replacing the methyl group with a chiral alkyl group, then the stereochemical outcome of the reactions would need to be considered. However, for the parent compound, there are no stereoisomers.

Derivatization and Analogue Synthesis for Structure-Function Probing

The synthesis of derivatives and analogues of this compound is a crucial step in understanding its structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can probe the importance of each structural feature for its biological activity.

Systematic Structural Modifications at the N1-Methyl Position

The N1-methyl group can be systematically varied to explore the impact of steric bulk and electronic properties on the compound's function. This can be achieved by employing different primary amines in the final amidation step of the synthesis. For example, instead of methylamine, other alkylamines, cycloalkylamines, or benzylamines could be used.

The following table illustrates potential analogues with modifications at the N1-position.

Analogue NameModifying AminePotential Impact
N1-ethyl-N2-(pyridin-4-ylmethyl)oxalamideEthylamineIncreased lipophilicity and steric bulk.
N1-propyl-N2-(pyridin-4-ylmethyl)oxalamiden-PropylamineFurther increase in lipophilicity.
N1-cyclopropyl-N2-(pyridin-4-ylmethyl)oxalamideCyclopropylamineIntroduction of a strained ring system, potentially influencing conformational preferences.
N1-benzyl-N2-(pyridin-4-ylmethyl)oxalamideBenzylamineIntroduction of an aromatic ring, allowing for potential π-stacking interactions.

These modifications can be readily incorporated into the synthetic scheme by substituting methylamine with the corresponding primary amine in the final step. The resulting analogues would allow for a systematic investigation of the SAR at this position.

Elaboration and Substitution Patterns on the Pyridin-4-ylmethyl Group

The pyridine ring of the pyridin-4-ylmethyl group is a key site for structural elaboration. Modifications to this ring can alter the compound's polarity, basicity, and ability to participate in hydrogen bonding or metal coordination. Functionalization can be achieved either by starting with a pre-functionalized 4-(aminomethyl)pyridine or by post-synthetic modification of the pyridine ring in the final compound.

Direct C-H functionalization of the pyridine ring is a modern and efficient approach to introduce a variety of substituents. Palladium-catalyzed cross-coupling reactions, for instance, could be used to introduce aryl, alkyl, or other functional groups at the 2-, 3-, 5-, or 6-positions of the pyridine ring, provided a suitable directing group strategy is employed or if the inherent reactivity of the positions allows for selective functionalization.

The table below presents examples of potential substitutions on the pyridine ring.

Position of SubstitutionSubstituentPotential Synthetic ApproachPotential Effect
2- or 6-position-Cl, -BrStart with 2-chloro-4-(aminomethyl)pyridine or 2-bromo-4-(aminomethyl)pyridine.Alters electronics of the ring and provides a handle for further cross-coupling reactions.
3- or 5-position-OCH3Start with a methoxy-substituted 4-(aminomethyl)pyridine.Increases electron density of the ring and can act as a hydrogen bond acceptor.
2-position-PhenylSuzuki or Stille coupling on a 2-halo-substituted precursor.Introduces significant steric bulk and potential for new binding interactions.

Introduction of Chemical Tags for Biological Probes

To study the mechanism of action and cellular targets of this compound, it is often necessary to introduce chemical tags that allow for visualization or affinity-based purification. These tags can be fluorescent dyes, biotin, or photo-affinity labels.

The introduction of such tags typically requires a functional group on the core molecule that can be chemoselectively ligated to the tag. A common strategy is to introduce a linker with a terminal alkyne or azide (B81097) group, which can then be coupled to a tag containing the complementary functionality via a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

For this compound, a linker could be incorporated at several positions. For example, a propargyl group could be installed at the N1-position instead of the methyl group, leading to N1-propargyl-N2-(pyridin-4-ylmethyl)oxalamide. Alternatively, a linker could be attached to the pyridine ring.

The following table outlines a strategy for the introduction of a chemical tag.

Tag TypePoint of AttachmentLinkerCoupling Chemistry
Fluorescent Dye (e.g., FITC)N1-positionAmino-terminated alkyl chainIsothiocyanate-amine coupling
BiotinPyridine 2-positionPropargyl groupCuAAC ("Click" chemistry)
Photo-affinity label (e.g., benzophenone)N1-positionAlkyl chain with a terminal carboxylic acidAmide bond formation

These tagged analogues would be invaluable tools for cell-based assays, target identification studies, and imaging experiments, providing deeper insights into the biological role of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A full suite of NMR experiments would be necessary to completely assign the structure of this compound.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the chemical environments of the hydrogen and carbon atoms within the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the methyl group, the methylene (B1212753) bridge, and the aromatic protons of the pyridine ring. Chemical shifts and coupling constants would provide initial information about their connectivity. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments, including those of the carbonyl groups in the oxalamide backbone, which are characteristic of their hybridization state. Although less common, ¹⁵N NMR could provide valuable information about the electronic environment of the three nitrogen atoms in the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) (Note: This table is illustrative and not based on experimental data for the target compound.)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Methyl (N1-CH₃) ~2.8 ~26
Methylene (N2-CH₂) ~4.5 ~43
Pyridine C2, C6 ~8.5 ~150
Pyridine C3, C5 ~7.3 ~124
Pyridine C4 - ~148

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, confirming, for example, the connectivity between the protons on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each proton to its attached carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting the different fragments of the molecule, such as linking the methyl protons to the adjacent carbonyl carbon. sdsu.edunih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other in the 3D structure, offering insights into the molecule's preferred conformation in solution.

Dynamic NMR studies could investigate conformational changes, such as restricted rotation around the amide bonds of the oxalamide core. By acquiring spectra at different temperatures, it might be possible to observe the coalescence of signals, allowing for the calculation of the energy barriers associated with these dynamic processes.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for detailed analysis of the molecule's solid-state conformation and intermolecular interactions.

A successful crystallographic analysis of this compound would yield precise measurements of all bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the amide groups and the geometry of the pyridine ring. For related bis(pyridin-4-ylmethyl)oxalamide structures, the pyridyl rings have been observed to adopt orientations nearly perpendicular to the central oxalamide plane. nih.govnih.gov

Table 2: Representative Bond Lengths and Angles from Similar Structures (Illustrative) (Note: This table is illustrative, based on data for related compounds, and not experimental data for the target molecule.)

Parameter Typical Value
C=O Bond Length ~1.23 Å
C-N (Amide) Bond Length ~1.33 Å
C-C (Oxalamide) Bond Length ~1.53 Å
O=C-N Bond Angle ~122°

Polymorphism and Co-crystallization Studies

The solid-state structure of this compound holds considerable interest due to the molecule's conformational flexibility and multiple hydrogen bonding sites, which suggest a high potential for polymorphism and co-crystal formation. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be anticipated for this molecule due to the rotational freedom around the amide bonds and the methylene bridge. Computational studies on similar oxalamide-based compounds have shown that different conformations, such as those arising from isomerization of the oxalamide group, can lead to varied crystal packing arrangements. nih.gov

Co-crystallization, the process of forming a crystalline solid with a stoichiometric amount of another molecule (a coformer), is a viable strategy for modifying the physicochemical properties of a substance. The this compound molecule possesses both hydrogen bond donors (the N-H groups of the amides) and acceptors (the carbonyl oxygens and the pyridine nitrogen). This makes it an excellent candidate for forming co-crystals with various coformers, particularly those containing carboxylic acid or other amide functionalities. semanticscholar.org

Studies on related pyridine amides have demonstrated that co-crystals can be reliably formed with dicarboxylic acids, where the primary intermolecular interactions are strong hydrogen bonds between the carboxylic acid's hydroxyl group and the pyridine nitrogen. nih.govnih.gov The amide groups themselves can form robust hydrogen-bonded synthons, either with the coformer or by creating amide-amide linkages. semanticscholar.orguea.ac.uk The specific synthons formed would depend on the chosen coformer and crystallization conditions. For instance, co-crystallization with a simple carboxylic acid would likely involve the highly predictable acid-pyridine hydrogen bond. acs.org

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides an exact mass measurement of the parent molecule and its fragments, allowing for the unambiguous determination of their elemental compositions. For this compound (C10H11N3O2), the expected monoisotopic mass would be calculated with high precision, distinguishing it from other compounds with the same nominal mass. This technique is fundamental for confirming the identity of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Complex Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, typically the protonated molecule [M+H]+. This process provides detailed structural information. Based on the fragmentation patterns of similar amide-containing molecules, a plausible fragmentation pathway for this compound can be proposed. nih.govunl.ptrsc.org

A primary cleavage event would likely be the scission of the amide bonds or the bond between the methylene (B1212753) group and the pyridine (B92270) ring. Common fragmentation patterns for amides include the cleavage of the N-CO bond. nih.govunl.ptlibretexts.org Alpha-cleavage adjacent to the amine nitrogen is also a dominant fragmentation pathway for many aliphatic amines. libretexts.org

Table 1: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
208.0875 [M+H]+ 121.0658 C3H3NO2 [C7H9N2]+ (Pyridin-4-ylmethyl)aminium ion
208.0875 [M+H]+ 92.0498 C4H5N2O2 [C6H6N]+ Pyridinium ion

Note: The m/z values are hypothetical and based on expected fragmentation pathways for similar structures.

Stable Isotope Labeling for Mechanistic Tracing

Stable isotope labeling is a powerful technique for elucidating reaction mechanisms and metabolic pathways. acs.org While specific studies on this compound are not available, the methodology can be described in this context. For instance, to trace the origin of the atoms in a synthesis or a metabolic process, one could use starting materials labeled with stable isotopes like 2H (deuterium), 13C, or 15N. nih.gov

For example, if the synthesis of this compound were being studied, using 15N-labeled methylamine (B109427) would result in a final product with a mass one unit higher than the unlabeled compound. By analyzing the mass of the product and its fragments in a mass spectrometer, the exact location of the 15N atom could be confirmed, thereby providing insight into the reaction mechanism. rsc.org This technique is invaluable for distinguishing between proposed reaction pathways. nih.gov

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Dynamic Behavior of Molecular Assemblies

The inherent structure of oxalamide derivatives, characterized by the presence of hydrogen bond donors and acceptors in the oxalamide backbone, predisposes them to form ordered supramolecular structures through self-assembly. This behavior is crucial in various applications, including materials science and drug delivery. While specific molecular dynamics simulations on the self-assembly of N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide are not documented, studies on analogous compounds provide a strong basis for understanding their potential dynamic behavior.

Research has shown that oxalamide-based compounds can self-assemble into well-defined nanostructures such as fibers, ribbons, and gels in various solvents. rsc.orgrsc.org The driving force behind this assembly is the formation of intermolecular hydrogen bonds between the amide groups of the oxalamide core. rsc.org The pyridinyl and methyl groups in this compound would further influence this self-assembly process through additional intermolecular interactions, such as π-π stacking involving the pyridine (B92270) rings.

Molecular dynamics simulations are a powerful tool to predict and analyze the formation and stability of such assemblies. rsc.orgnih.gov For oxalamide derivatives, simulations could model the aggregation process from individual molecules to larger clusters, revealing the preferred packing arrangements and the critical role of solvent in mediating these interactions. Such simulations can provide atomistic-level details of the hydrogen bonding networks and other non-covalent interactions that stabilize the resulting supramolecular architectures. researchgate.net

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target protein. For oxalamide derivatives, this method has been instrumental in identifying potential biological targets and elucidating their mechanism of action at a molecular level.

The binding energy, calculated from docking poses, provides a quantitative estimate of the ligand's affinity for the protein. For a series of oxalamide analogs, these calculated energies can be correlated with experimentally determined inhibitory concentrations (IC50 values) to validate the docking protocol and guide the design of more potent inhibitors.

Table 1: Predicted Interactions of an Exemplary Oxalamide Derivative with a Target Protein Active Site (Illustrative)
Functional Group of LigandInteracting Residue of ProteinType of InteractionEstimated Contribution to Binding Affinity
Oxalamide CarbonylArg118Hydrogen BondHigh
Oxalamide NHGlu277Hydrogen BondHigh
Pyridinyl RingTyr406π-π StackingMedium
Methyl GroupIle222, Ala246Hydrophobic InteractionLow

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, has been successfully applied to identify novel inhibitors from the oxalamide class of compounds.

In a notable study, structure-based virtual screening led to the discovery of an oxalamide derivative as a lead inhibitor of neuraminidase. This process involves docking a large number of compounds into the active site of the target protein and ranking them based on their predicted binding affinities. The top-ranking compounds are then selected for experimental validation. This approach has proven to be a time- and cost-effective strategy for hit identification in drug discovery.

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For a series of active oxalamide derivatives, a pharmacophore model can be generated based on their common structural features and their alignment within the target's active site. Such a model for oxalamide-based inhibitors might consist of two hydrogen bond acceptor features corresponding to the oxalamide carbonyls, a hydrogen bond donor from one of the amide protons, and a hydrophobic or aromatic feature representing a key substituent.

This pharmacophore model can then be used in two primary ways: as a 3D query to search for new compounds with a similar spatial arrangement of features in chemical databases, or as a guide for the rational design of new derivatives with improved potency and selectivity. By ensuring that new designs fit the pharmacophore model, medicinal chemists can increase the likelihood of synthesizing active compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A crucial step in QSAR is the selection and calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For a series of oxalamide derivatives, a wide range of molecular descriptors can be calculated, falling into several categories:

1D Descriptors: These are the simplest descriptors and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity, as well as counts of specific functional groups.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include information about its shape, volume, and surface area.

Physicochemical Descriptors: These describe properties such as lipophilicity (logP), polarizability, and electronic properties (e.g., dipole moment, HOMO/LUMO energies).

The selection of appropriate descriptors is critical for building a robust and predictive QSAR model. Statistical methods, such as correlation analysis and principal component analysis, are often used to select a subset of descriptors that are most relevant to the biological activity being studied and are not highly correlated with each other.

Table 2: Examples of Molecular Descriptors Calculated for a Hypothetical Series of Oxalamide Derivatives for QSAR Analysis
Descriptor ClassDescriptor NameDescription
1DMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
2DTopological Polar Surface Area (TPSA)The sum of the surface contributions of all polar atoms.
2DNumber of Rotatable Bonds (nRotB)The count of bonds that allow free rotation.
3DMolecular Volume (Vol)The van der Waals volume of the molecule.
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.
ElectronicHOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
ElectronicLUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.

Development and Validation of Predictive Models

While specific predictive models for this compound have not been detailed in published literature, the development and validation of such models would likely follow established computational chemistry methodologies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies. These approaches are commonly applied to classes of compounds like pyridine derivatives to forecast their biological activity and to guide the design of new, more potent molecules. mdpi.comnih.gov

The development of a predictive model for this compound would hypothetically involve a multi-step process. Initially, a dataset of structurally related oxalamide and pyridine derivatives with experimentally determined biological activities would be compiled. nih.govnih.gov Using this dataset, a 3D-QSAR model could be constructed. This type of model introduces three-dimensional structural information to understand the relationship between a molecule's structure and its activity, offering insights into the non-bonded interactions between the compound and its biological target. mdpi.com

Validation is a critical step to ensure the reliability and predictive power of any developed model. Internal validation is often performed using techniques like cross-validation, while external validation involves using the model to predict the activity of a set of compounds (a test set) that was not used in the model's creation. nih.gov A model with high predictive potential would be confirmed through this rigorous validation process. nih.gov

Molecular docking simulations represent another key predictive tool. mdpi.com This method would involve docking this compound into the active site of a relevant biological target to predict its binding orientation and affinity. nih.gov The accuracy of the docking protocol would be validated by redocking a known co-crystallized ligand into the protein's active site and assessing the root-mean-square deviation (RMSD) between the predicted and actual binding poses. The insights gained from these predictive models could then be used to guide the synthesis of new derivatives with potentially enhanced activity. mdpi.com

Correlation of Structural Features with Molecular Interaction Mechanisms

Direct crystallographic or advanced computational studies on this compound are not extensively available. However, analysis of closely related structures, such as bis(pyridin-4-ylmethyl)ethanediamide, provides significant insight into the likely structural and interactive properties of the target molecule. nih.gov

The core of the molecule consists of an oxalamide linker, which is generally observed to be nearly planar. nih.gov In the related compound, bis(pyridin-4-ylmethyl)ethanediamide, the central C2N2O2 chromophore is almost planar, and it adopts a (+)-antiperiplanar conformation. nih.gov It is highly probable that the oxalamide moiety in this compound would adopt a similar low-energy, planar conformation.

The key structural features influencing molecular interactions are the pyridyl nitrogen atom and the amide N-H and carbonyl C=O groups of the oxalamide backbone. The pyridyl nitrogen is a strong hydrogen bond acceptor, readily forming interactions with hydrogen bond donors. nih.gov For instance, in co-crystals, it forms O-H···N(pyridyl) hydrogen bonds with carboxylic acids. nih.gov

The amide groups are crucial for forming intermolecular hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. These interactions can lead to the formation of predictable supramolecular synthons. In related structures, amide-N—H⋯O(amide) hydrogen bonds are observed to form robust dimeric motifs. nih.gov

Mechanistic Studies of N1 Methyl N2 Pyridin 4 Ylmethyl Oxalamide in Molecular Recognition in Vitro and Preclinical Focus

Enzyme Inhibition and Modulation Mechanisms

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data on the enzyme inhibition or modulation mechanisms of N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide. While the chemical structure suggests potential interactions with various enzyme classes, experimental evidence is not publicly available. Research in this area would be necessary to elucidate its bioactivity.

Kinetic Characterization of Enzyme-Compound Interactions

There is no available research detailing the kinetic characterization of interactions between this compound and specific enzymes. Such studies would be crucial to determine the nature of any potential inhibitory effects, including whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Identification of Specific Molecular Targets

The specific molecular targets of this compound have not been identified in the available scientific literature. Target identification and validation are critical first steps in understanding the compound's mechanism of action and potential therapeutic applications.

Allosteric vs. Orthosteric Binding Modes

Without identified molecular targets and detailed structural biology studies, it is not possible to determine whether this compound would bind at allosteric or orthosteric sites on any given enzyme. This information is fundamental to understanding how it might modulate enzyme activity.

Receptor Binding and Signaling Pathway Perturbation

Similar to the lack of data on enzyme inhibition, there is no published research on the receptor binding properties or the effects on signaling pathways of this compound.

Ligand-Receptor Interaction Profiling

A ligand-receptor interaction profile for this compound is not available. Profiling studies, such as radioligand binding assays or surface plasmon resonance, would be required to identify any receptor targets and to quantify the binding affinity and kinetics.

Analysis of Downstream Signaling Events (in vitro)

There is no information available from in vitro studies regarding the analysis of downstream signaling events following potential receptor binding of this compound. Investigating the impact on second messenger systems or phosphorylation cascades would be a necessary step to understand its cellular effects.

Cellular Target Engagement Studies (In Vitro Focus):The investigation did not uncover any studies confirming the engagement of this compound with its intended target within a cellular environment.

Cellular Thermal Shift Assay (CETSA):No data has been published on the use of the Cellular Thermal Shift Assay (CETSA) to verify the binding of this compound to a target protein in cells.

While searches were conducted for similar compounds, the findings could not be attributed to this compound, and therefore, no relevant data can be presented. The absence of research in these critical areas indicates that the molecular recognition properties and mechanism of action of this compound have not yet been characterized or publicly disclosed.

Phenotypic Screening for Mechanism of Action Deconvolution

Information regarding the use of phenotypic screening to determine the mechanism of action for this compound is not currently available in published research.

Advanced Research Applications and Future Trajectories

Application in Fragment-Based Drug Discovery (FBDD) as a Lead Scaffold

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. It begins with the screening of low molecular weight compounds, or "fragments," for weak binding to a biological target. The structural information from these fragment hits is then used to guide the development of more potent molecules.

Fragment Screening and Hit Expansion Strategies

In a hypothetical FBDD campaign, N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide could be identified as a "hit" from a fragment library screen against a specific protein target. Its relatively small size and presence of key pharmacophoric features—such as hydrogen bond donors and acceptors, and an aromatic ring—make it a plausible candidate for such a screen.

Once identified, various biophysical techniques could be employed to confirm its binding to the target protein. These methods might include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect changes in the protein's or the fragment's NMR spectrum upon binding.

Surface Plasmon Resonance (SPR): To measure the kinetics of the binding interaction in real-time.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

Following confirmation of binding, hit expansion strategies would be implemented. This could involve synthesizing analogs of this compound to explore the chemical space around the initial hit and improve its binding affinity.

Lead Optimization and Structure-Activity Relationship (SAR) Driven Design

With a confirmed fragment hit, the next phase would be lead optimization, guided by Structure-Activity Relationship (SAR) studies. SAR aims to understand how modifications to the chemical structure of a compound affect its biological activity. For this compound, this would involve systematically modifying its different components:

The Pyridine (B92270) Ring: Altering the position of the nitrogen atom or introducing substituents on the ring could probe interactions with the target protein.

The Oxalamide Core: This unit provides a rigid linker and specific hydrogen bonding patterns. Modifications here could include altering the linker length or replacing the amide bonds with other functional groups.

The Methyl Group: Replacing the methyl group with larger alkyl chains or other functional groups could explore additional binding pockets.

The data from these modifications would be used to build an SAR model, which would then guide the design of more potent and selective compounds.

Specificity and Potency Enhancement

A primary goal of lead optimization is to enhance the specificity and potency of the lead compound. Specificity refers to the compound's ability to bind to the intended target with minimal binding to other, off-target proteins. Potency is a measure of the concentration of the compound required to elicit a biological effect.

For a lead derived from this compound, enhancing specificity might involve designing analogs that make more specific contacts with the target protein, as revealed by structural biology techniques like X-ray crystallography. Potency could be improved by optimizing the compound's fit within the binding site to maximize favorable interactions.

Development as a Chemical Biology Probe

Chemical biology probes are small molecules used to study biological systems. They are often derived from compounds with known biological activity.

Design and Synthesis of Photoaffinity Labels

Photoaffinity labeling is a technique used to identify the binding partners of a small molecule within a complex biological sample. This involves modifying the compound of interest with a photoreactive group. Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its subsequent identification.

A photoaffinity probe based on this compound could be designed by incorporating a photoreactive moiety, such as a diazirine or an aryl azide (B81097), into its structure. The position of this group would be critical to ensure that it does not disrupt the compound's binding to its target.

Fluorescent Analogs for Cellular Imaging

Fluorescent analogs are powerful tools for visualizing the localization and dynamics of small molecules within living cells. To develop a fluorescent probe from this compound, a fluorescent dye, or fluorophore, would need to be attached to its structure.

The choice of fluorophore and the point of attachment would be crucial considerations. The fluorophore should have suitable photophysical properties (e.g., brightness, photostability) and its attachment should not abrogate the biological activity of the parent compound. Such a probe could then be used in fluorescence microscopy experiments to study the cellular distribution of the compound and its interactions with its target.

Use in Target Validation and Pathway Deconvolution

There is no available scientific literature that describes the use of this compound as a chemical probe or tool for target validation or pathway deconvolution in biological systems. Research in this area typically requires compounds that exhibit high specificity and potency for a particular biological target, and such characteristics have not been reported for this molecule.

Role in Supramolecular Chemistry and Materials Science

While the structural components of this compound suggest potential for applications in supramolecular chemistry and materials science, there are no published studies to confirm or characterize these properties.

Self-Assembly Properties and Organogelation

No research has been found that investigates the self-assembly properties of this compound. Consequently, there is no data on its ability to form organogels, which would involve the self-assembly of the molecule in an organic solvent to create a three-dimensional network.

Coordination Polymer Formation

There are no reports of this compound being used as a ligand for the formation of coordination polymers. Such studies would typically involve reacting the compound with various metal salts and characterizing the resulting crystalline structures. The pyridyl nitrogen atom in the molecule presents a potential coordination site, but its engagement in polymer formation has not been documented.

Application as Nucleating Agents

The potential for this compound to act as a nucleating agent for polymers or other materials has not been investigated in the available scientific literature. This application would require the compound to facilitate the crystallization of a material, a property that has not been reported.

Conclusion and Research Outlook

Synthesis of Key Academic Contributions and Mechanistic Understanding

A thorough review of scientific databases indicates a lack of key academic contributions concerning N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide. Consequently, there is no established mechanistic understanding of its potential biological activities or chemical reactivity. The oxalamide core is a known structural motif in medicinal chemistry, often utilized as a scaffold for developing enzyme inhibitors or receptor modulators. The presence of a pyridine (B92270) ring, a common feature in many pharmaceuticals, suggests potential for interactions with biological targets through hydrogen bonding or pi-stacking. However, without empirical data, any proposed mechanism of action remains purely speculative.

Persistent Challenges and Unexplored Avenues in this compound Research

The primary and most significant challenge in the study of this compound is the foundational lack of research. Key unexplored avenues that represent immediate opportunities for investigation include:

Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce the compound in sufficient purity and yield for further studies. Comprehensive characterization using modern analytical techniques (NMR, Mass Spectrometry, IR Spectroscopy, and X-ray crystallography) is essential.

Physicochemical Profiling: Determination of fundamental properties such as solubility, stability, and lipophilicity (LogP) to assess its drug-like potential.

Biological Screening: Initial high-throughput screening against a diverse range of biological targets (e.g., kinases, proteases, G-protein coupled receptors) to identify any potential bioactivity.

Chemical Reactivity Studies: Exploration of the compound's reactivity to understand its stability under various conditions and its potential as a building block for more complex molecules.

Prospective Research Directions and Methodological Innovations

Future research on this compound should be systematic, beginning with its fundamental chemistry and expanding to potential applications. Prospective research directions include:

Medicinal Chemistry: Leveraging the oxalamide and pyridine moieties to design and synthesize analogs with tailored properties. For instance, substitution on the pyridine ring or modification of the methyl group could be explored to modulate activity and selectivity against specific biological targets.

Computational Modeling: Employing in silico methods such as molecular docking and molecular dynamics simulations to predict potential biological targets and guide the design of focused screening libraries. This can help prioritize experimental efforts.

Materials Science: Investigating the potential of the compound and its derivatives to form coordination polymers or supramolecular assemblies, given the presence of hydrogen bond donors and acceptors, as well as the coordinating pyridine nitrogen.

Methodological innovations could involve the use of automated synthesis platforms to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.

Broader Impact on Fundamental Chemical Sciences and Drug Discovery Paradigms

While it is premature to define the broader impact of a compound that has not been extensively studied, the exploration of this compound and its derivatives could contribute to several areas. A systematic study of this and similar simple, yet unexplored, molecules could uncover novel chemical scaffolds with unexpected biological activities. This underscores the importance of "scaffold-hopping" and exploring novel chemical spaces in drug discovery.

Furthermore, the process of taking a relatively unknown compound from basic synthesis and characterization to identifying potential applications serves as a valuable case study for academic and industrial researchers. It highlights the vast number of synthetically accessible small molecules that remain uncharacterized and represent a potential treasure trove for future scientific discovery. The journey of this compound from obscurity to a well-understood chemical entity could, in itself, refine the paradigms of how new research avenues are identified and pursued in chemical science.

Q & A

Q. What are the common synthetic routes for N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide and related oxalamide derivatives?

Oxalamides are typically synthesized via polycondensation of diethyl oxalate with amines or through acylation reactions. For example, symmetric oxalamides can be prepared by reacting diethyl oxalate with excess diamines (e.g., 1,6-diaminohexane) under controlled conditions, yielding products with high purity after crystallization . Acylation of amines with oxalyl chloride or isobutyryl chloride in the presence of a base (e.g., pyridine) is another route, particularly for asymmetric derivatives . Purification often involves chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing oxalamide compounds?

  • FTIR : Identifies hydrogen-bonding motifs (amide I/II bands) and conformational shifts (e.g., planar trans zig-zag conformation via amide II band analysis) .
  • X-ray diffraction : Resolves solid-state conformations, such as planar trans arrangements or β-sheet-like structures in crystals .
  • NMR : Confirms molecular structure and spacer length effects (e.g., 1^1H NMR for tracking polycondensation yields and molecular weights) .
  • Elemental analysis : Validates stoichiometry and purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE) : Chemical-resistant suits, gloves, and respiratory protection (e.g., NIOSH-approved respirators for aerosolized particles) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Waste disposal : Prevent environmental release; use authorized disposal services for toxic residues .

Advanced Research Questions

Q. How do structural variations in oxalamide derivatives influence their hydrogen-bonding efficiency and material properties?

  • Spacer length : Longer aliphatic spacers (e.g., –(CH2_2)12_{12}–) reduce melting temperatures (TmT_m) but enhance polymer miscibility, while shorter spacers increase TmT_m and rigidity .
  • Number of oxalamide groups : Polymers with three oxalamide groups exhibit higher flow temperatures (220°C) but poor processability, whereas two groups balance mechanical strength and melt-processability .
  • Substituent effects : Pyridinyl or cycloalkyl groups modulate hydrogen-bond strength, affecting crystallization kinetics in poly(lactide) .

Q. What experimental challenges arise when correlating oxalamide-based polymer synthesis with mechanical performance?

  • Molecular weight control : High polydispersity indices (PDI >10) in polycondensation reactions can lead to inconsistent mechanical properties .
  • Phase separation : Non-uniform hard segments (e.g., in thermoplastic elastomers) result in brittle or inhomogeneous materials .
  • Thermal degradation : Elevated processing temperatures (>270°C) may degrade oxalamide motifs, necessitating inert atmospheres or rapid synthesis .

Q. How can researchers resolve contradictions in thermal behavior data for oxalamide-containing polymers?

  • Differential scanning calorimetry (DSC) : Compare melting/crystallization enthalpies to identify polymorphic transitions or impurities .
  • Solid-state NMR : Probe hydrogen-bonding dynamics and phase separation in semicrystalline polymers .
  • Controlled synthesis variables : Standardize reaction conditions (e.g., stoichiometry, catalyst) to isolate structure-property relationships .

Q. What strategies optimize oxalamide compounds as nucleating agents in biodegradable polyesters?

  • Tailored end-groups : Modify terminal groups (e.g., methyl vs. phenyl) to enhance compatibility with polymer matrices like poly(hydroxybutyrate) .
  • Self-assembly tuning : Adjust spacer length to control crystallization onset temperatures and nucleation density .
  • Supramolecular design : Leverage β-sheet-like hydrogen-bonding networks to reduce nucleation barriers in poly(lactide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.